

Spectroscopic Profile of 3-Cyanobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-Cyanobenzoic acid	
Cat. No.:	B045426	Get Quote

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-cyanobenzoic acid**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

Quantitative Spectral Data

The following tables summarize the key quantitative data from the NMR, IR, and mass spectra of **3-cyanobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data for 3-Cyanobenzoic Acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
13.36	S	1H	-	-СООН
8.36 - 7.76	m	2H	-	Ar-H
7.71	ddd	1H	8.0, 2.2, 1.1	Ar-H
7.61 - 7.46	m	1H	-	Ar-H

Solvent: DMSO-d₆, Instrument: 400 MHz[1]

Table 2: 13C NMR Spectral Data for 3-Cyanobenzoic Acid

Chemical Shift (δ) ppm	Assignment
166.5	-СООН
133.8	Ar-C
133.4	Ar-C
133.2	Ar-C
131.1	Ar-C
129.3	Ar-C
128.4	Ar-C
118.5 (approx.)	-CN

Solvent: DMSO-d $_6$ [1] Note: The nitrile carbon chemical shift is an approximation based on typical values for aromatic nitriles.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data for 3-Cyanobenzoic Acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (carboxylic acid dimer)
2230	Strong	C≡N stretch (nitrile)
1710-1680	Strong	C=O stretch (carboxylic acid)
1600-1450	Medium-Strong	C=C stretch (aromatic ring)
1320-1210	Strong	C-O stretch (carboxylic acid)
920	Broad, Medium	O-H bend (out-of-plane, carboxylic acid dimer)
800-600	Strong	C-H bend (out-of-plane, aromatic)

Technique: KBr Pellet[2]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 3-Cyanobenzoic Acid

m/z	Relative Intensity	Proposed Fragment
147	Moderate	[M]+ (Molecular Ion)
130	High	[M-OH]+
102	High	[M-COOH]+
76	Moderate	[C ₆ H ₄] ⁺

Technique: Electron Ionization (EI)[2][3]

Experimental Protocols

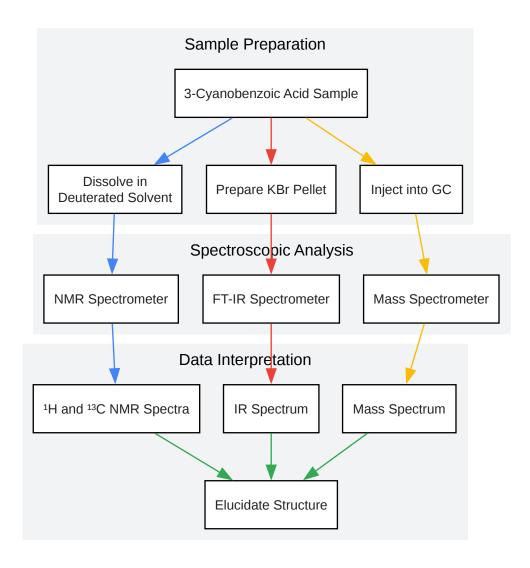
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A Bruker AVANCE 400 MHz spectrometer was used to record the ¹H and ¹³C NMR spectra. The sample of **3-cyanobenzoic acid** was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard. For the ¹H NMR spectrum, the data was acquired with a spectral width of 8000 Hz and a relaxation delay of 1.0 seconds. For the ¹³C NMR spectrum, a proton-decoupled sequence was used with a spectral width of 24000 Hz.

Infrared (IR) Spectroscopy

The FT-IR spectrum was obtained using the KBr pellet method. A small amount of **3-cyanobenzoic acid** (1-2 mg) was ground with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder was obtained. The mixture was then compressed in a die under high pressure to form a transparent pellet. The spectrum was recorded on a PerkinElmer Spectrum One FT-IR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.[2]


Mass Spectrometry (MS)

The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was introduced into the GC, which was equipped with a capillary column. The oven temperature was programmed to ramp from an initial temperature to a final temperature to ensure the elution of the compound. The eluted compound then entered the mass spectrometer, where it was ionized by a 70 eV electron beam. The resulting fragments were separated by a quadrupole mass analyzer and detected. [2][3]

Mandatory Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **3-cyanobenzoic acid**.

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

- 2. 3-Cyanobenzoic acid | C8H5NO2 | CID 15875 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 3-cyano- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Cyanobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045426#3-cyanobenzoic-acid-spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com